molecular formula C9H9N5O2 B14859089 (1-(3-Nitrophenyl)-1H-1,2,3-triazol-4-YL)methanamine

(1-(3-Nitrophenyl)-1H-1,2,3-triazol-4-YL)methanamine

Cat. No.: B14859089
M. Wt: 219.20 g/mol
InChI Key: CNTYXGOUYNGENM-UHFFFAOYSA-N
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Description

1-[1-(3-NITROPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a nitrophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[1-(3-NITROPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE typically involves a multi-step process. One common method includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the use of an azide and an alkyne to form the triazole ring. The nitrophenyl group is introduced through the use of 3-nitrophenyl azide, and the methanamine group is added via subsequent functionalization steps .

Chemical Reactions Analysis

1-[1-(3-NITROPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(3-NITROPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

[1-(3-nitrophenyl)triazol-4-yl]methanamine

InChI

InChI=1S/C9H9N5O2/c10-5-7-6-13(12-11-7)8-2-1-3-9(4-8)14(15)16/h1-4,6H,5,10H2

InChI Key

CNTYXGOUYNGENM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=N2)CN

Origin of Product

United States

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